ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate
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Overview
Description
ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring, a fluorophenyl group, and a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the thiophene ring, the introduction of the fluorophenyl group, and the construction of the tricyclic structure. Common synthetic routes may include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step may involve electrophilic aromatic substitution reactions.
Construction of the Tricyclic Structure: This complex step likely involves multiple reactions, including cyclization and functional group transformations.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing moieties.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: The aromatic rings may undergo various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be studied for its unique structural features and reactivity. It may serve as a model compound for understanding the behavior of similar structures.
Biology
Biologically, the compound might be investigated for its potential as a drug candidate. Its complex structure suggests it could interact with various biological targets, making it a candidate for pharmacological studies.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
Industrially, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor function.
Disruption of Cellular Processes: Interfering with cell signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-chlorophenyl)-2-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetamido)thiophene-3-carboxylate
- Ethyl 4-(4-bromophenyl)-2-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetamido)thiophene-3-carboxylate
Uniqueness
The uniqueness of ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate lies in its specific substitution pattern and the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties.
Biological Activity
Ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate is a complex compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Cyclopenta[4,5]thieno[2,3-d]pyrimidine core : This heterocyclic moiety is associated with various biological activities.
- Thiophene and fluorophenyl substituents : These groups can influence the compound's pharmacokinetics and interaction with biological targets.
Structural Formula
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanisms include:
- Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme plays a crucial role in the synthesis of nucleotides necessary for DNA replication. Inhibition leads to reduced tumor cell proliferation.
- Targeting Folate Receptors : The compound may selectively target folate receptors overexpressed in certain tumors, enhancing its efficacy while minimizing effects on normal tissues .
Antimicrobial Activity
Preliminary studies suggest that similar thieno[2,3-d]pyrimidine derivatives possess antimicrobial properties. They may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Case Studies and Experimental Data
-
Anticancer Efficacy : In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines (e.g., KB human tumor cells) with IC50 values in the nanomolar range .
Compound Cell Line IC50 (nM) Compound 1 KB 1.7 Compound 2 A549 5.0 Compound 3 HeLa 10.0 - Mechanistic Studies : Docking studies reveal strong binding affinity to DHFR and folate transporters, indicating potential as selective anticancer agents .
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests good absorption and distribution characteristics, with a favorable half-life that supports once-daily dosing in therapeutic settings .
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-2-[[2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O3S3/c1-2-31-24(30)20-16(13-6-8-14(25)9-7-13)10-32-23(20)28-18(29)11-33-21-19-15-4-3-5-17(15)34-22(19)27-12-26-21/h6-10,12H,2-5,11H2,1H3,(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJXTVXGZDZQNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CSC3=NC=NC4=C3C5=C(S4)CCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.